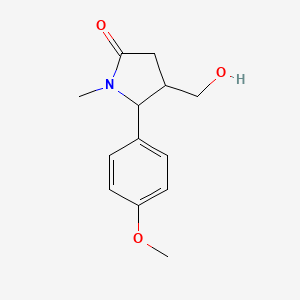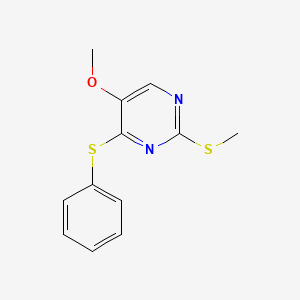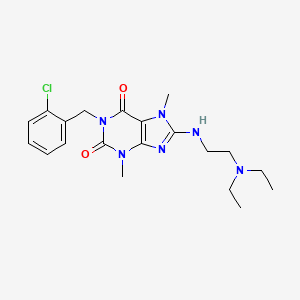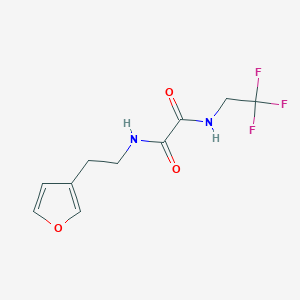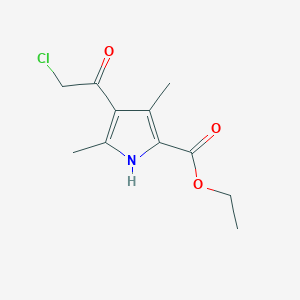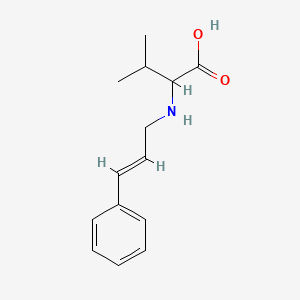
N-cinnamylvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cinnamylvaline is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Antimycobacterial Activity
Cinnamaldehyde has demonstrated significant antimycobacterial activity, comparable to ethambutol, a first-line anti-tuberculosis antibiotic. The cell membrane stress sensing and envelope preserving systems are activated in Mycobacterium tuberculosis cells exposed to cinnamaldehyde, indicating a potential mechanism of action for its antimicrobial effects (Sawicki et al., 2018).
Modulation of Biological Membranes
Phosphatidylethanolamine Binding
Studies on cinnamycin (Ro 09-0198), a tetracyclic peptide antibiotic related to cinnamaldehyde, reveal its specific binding to phosphatidylethanolamine (PE) in biological membranes. This interaction is important for monitoring the transbilayer movement of PE during cell division and apoptosis, indicating the potential for N-cinnamylvaline and related compounds to affect membrane dynamics and cellular processes (Machaidze et al., 2002).
Antioxidant and Anti-inflammatory Properties
Cardioprotective Effects
Cinnamic acid and cinnamic aldehyde, structurally related to this compound, have shown cardioprotective effects in rat models of ischemic myocardial injury. This protection is attributed to their antioxidant and anti-inflammatory properties, suggesting a potential area of research for this compound in cardiovascular health (Song et al., 2013).
Anticancer Potential
HDAC Enzyme Inhibition
Novel bio-isosters of cinnamyl sulfonamide hydroxamate, structurally related to this compound, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. The hydroxamate derivatives of cinnamyl sulfonamide are reported inhibitors of the HDAC enzyme, indicating potential anticancer activity through enzyme inhibition and activation of the intrinsic mitochondrial apoptotic pathway (Reddy et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as synthetic cinnamides and cinnamates have been shown to exhibit antimicrobial activity, suggesting potential targets within pathogenic fungi and bacteria .
Mode of Action
Related compounds have been shown to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the microbial cell wall or membrane, leading to cell death .
Biochemical Pathways
It’s worth noting that similar compounds have been associated with the kynurenine pathway, which plays a pivotal role in various neurologic and psychiatric diseases as well as inflammatory bowel disease .
Result of Action
Similar compounds have been associated with various effects, such as inducing intracellular acidosis in vascular endothelial cells, inhibiting nitric oxide and prostacyclin generation, and producing proatherogenic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
. Similar compounds are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of N-cinnamylvaline in animal models have not been extensively studied . Such studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues could involve various transporters or binding proteins . Its localization or accumulation could also be influenced by these factors.
Properties
IUPAC Name |
3-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)13(14(16)17)15-10-6-9-12-7-4-3-5-8-12/h3-9,11,13,15H,10H2,1-2H3,(H,16,17)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKXHHHEIEDHS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

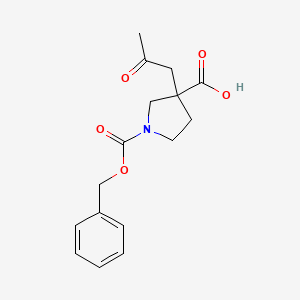
![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)
![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)
![6-Tert-butyl-2-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2537156.png)
![N-(2-methoxyethyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2537157.png)
methanone](/img/structure/B2537159.png)
![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)
